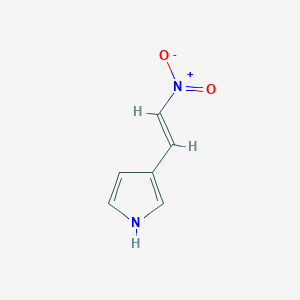

3-(2-Nitroethenyl)-1H-pyrrole

描述

Structure

3D Structure

属性

分子式 |

C6H6N2O2 |

|---|---|

分子量 |

138.12 g/mol |

IUPAC 名称 |

3-[(E)-2-nitroethenyl]-1H-pyrrole |

InChI |

InChI=1S/C6H6N2O2/c9-8(10)4-2-6-1-3-7-5-6/h1-5,7H/b4-2+ |

InChI 键 |

NZWUDXWOUPEZMR-DUXPYHPUSA-N |

手性 SMILES |

C1=CNC=C1/C=C/[N+](=O)[O-] |

规范 SMILES |

C1=CNC=C1C=C[N+](=O)[O-] |

产品来源 |

United States |

Spectroscopic and Structural Elucidation Methodologies for 3 2 Nitroethenyl 1h Pyrrole

Spectroscopic and Structural Elucidation Methodologies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar molecules like this compound. nih.govmdpi.com This method transfers ions from a solution into the gas phase, allowing for the analysis of intact molecular ions with minimal fragmentation. nih.gov For this compound, which has a molecular weight of 138.13 g/mol , ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 139.14.

The fragmentation patterns of related nitrovinylpyrrole derivatives under mass spectrometric analysis provide insight into the expected fragmentation of the title compound. nih.gov Studies on analogous compounds show that fragmentation pathways are significantly influenced by the substituents on the pyrrole (B145914) ring. nih.gov Common fragmentation patterns involve the loss of small neutral molecules or radicals. For instance, in the structurally similar compound 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole, electron ionization mass spectrometry (EI-MS), a harder ionization technique, reveals a molecular ion [M]⁺ at m/z 152, followed by fragments corresponding to the loss of a hydroxyl radical ([M–OH]⁺) and cleavage of the pyrrole ring itself.

By coupling ESI with tandem mass spectrometry (MS/MS), further structural information can be obtained. In an MS/MS experiment, the parent ion of interest (e.g., m/z 139) is selected and subjected to collision-induced dissociation (CID), which breaks the ion into smaller fragment ions. The analysis of these fragments helps to confirm the connectivity of the nitroethenyl group to the pyrrole ring.

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~139.14 | Protonated molecular ion |

| [M+Na]⁺ | ~161.12 | Sodium adduct |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer for detection and identification. nih.gov

For this compound, GC-MS analysis would provide both the retention time from the GC component and a mass spectrum from the MS detector. The retention time is a characteristic property of the compound under specific chromatographic conditions, while the mass spectrum provides information about its molecular weight and fragmentation pattern. The mass spectrum obtained from GC-MS is typically generated by electron ionization (EI), which is a high-energy ionization method that results in extensive fragmentation.

The expected EI mass spectrum for this compound would show a molecular ion peak ([M]⁺) at m/z 138, confirming its molecular weight. Additionally, a series of fragment ions would be observed, providing a unique fingerprint for the molecule. Based on data from related compounds, characteristic fragments would likely arise from the loss of the nitro group (NO₂) and cleavage within the ethenyl side chain. For example, analysis of 3-nitropyrrole (B1211435) shows a molecular ion at m/z 112. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 138 | [C₆H₆N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 92 | [C₆H₆N₂]⁺ | Loss of NO₂ |

| 66 | [C₄H₄N]⁺ | Pyrrole ring fragment |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. clockss.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the pyrrole ring, the nitro group (NO₂), and the carbon-carbon double bond (C=C) of the ethenyl linker. Data from the closely related compound 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole shows strong absorptions for the nitro group and the vinyl C=C stretch. The N-H stretching vibration of the pyrrole ring is typically observed as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole ring and the vinyl group are expected to appear around 3100-3000 cm⁻¹.

The most diagnostic peaks are those corresponding to the nitro group, which shows two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The C=C stretching of the conjugated vinyl group is also a key feature.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Pyrrole Ring |

| ~3100-3000 | C-H Stretch | Aromatic/Vinyl |

| ~1620 | C=C Stretch | Vinyl Group |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group |

Data is inferred from analogous compounds.

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific crystallographic data for this compound is not available, studies on structurally related compounds, such as (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, provide a framework for the type of information that would be obtained. bohrium.comnih.gov For such a compound, X-ray analysis reveals detailed structural parameters. nih.gov

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its structure. It would reveal the planarity of the pyrrole ring and the conformation of the nitroethenyl substituent relative to the ring. Furthermore, the analysis of the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H and the nitro group oxygens, which govern the solid-state architecture.

Table 4: Example of Crystallographic Data Obtainable for a Nitrovinyl-Pyrrole Derivative

| Parameter | Example Data from an Analog | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic shape of the unit cell |

| Space Group | P2₁2₁2₁ | The symmetry elements within the crystal |

| Unit Cell Dimensions | a, b, c (in Å) | The size of the repeating unit |

| Bond Lengths | C-N, C=C, N-O (in Å) | Precise distances between atoms |

| Bond Angles | C-C-N, O-N-O (in °) | The angles between chemical bonds |

Data based on the analysis of (E)-4-bromo-2-formyl-1-tosyl-1H-pyrrole. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. thieme-connect.de This technique is particularly useful for conjugated systems, such as this compound, where the pyrrole ring is in conjugation with the nitroethenyl group.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgwikipedia.org The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε). libretexts.org The n → π* transition, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital, is generally of lower intensity. libretexts.org

Data for the analogous compound 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole in ethanol (B145695) shows two main absorption maxima (λmax). A strong absorption around 268 nm is attributed to the π→π* transition of the conjugated system, and a weaker absorption at a longer wavelength, around 342 nm, is assigned to the n→π* transition of the nitro group. The extent of conjugation significantly influences the position of the absorption maxima; increased conjugation leads to a bathochromic (red) shift to longer wavelengths. uobabylon.edu.iq

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~270 | High | π → π* | Conjugated nitrovinyl-pyrrole system |

| ~340 | Low | n → π* | Nitro group |

Data is inferred from analogous compounds.

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is a potent electron-withdrawing substituent, rendering the attached vinyl group highly susceptible to a range of nucleophilic and reductive transformations.

Michael-Type Addition Reactions

The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction, also known as Michael 1,4-addition, is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgresearchgate.net

In a typical Michael addition, a nucleophile adds to the β-carbon of the nitroethenyl group, leading to the formation of a new single bond. masterorganicchemistry.com The resulting intermediate is a resonance-stabilized enolate. wikipedia.org Subsequent protonation yields the final adduct. The reaction is generally favored due to the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with activated alkenes like this compound, including enolates, amines, and thiols. masterorganicchemistry.com For instance, the reaction of pyrrole with maleimides, a type of α,β-unsaturated carbonyl compound, proceeds via a Michael-type addition. mdpi.com

| Reaction Type | Reactants | Key Features |

| Michael Addition | This compound (Michael Acceptor), Nucleophile (Michael Donor) | Forms C-C or C-Heteroatom bonds at the β-carbon. |

| Reactivity | Activated alkene due to electron-withdrawing nitro group. | Susceptible to attack by a wide range of nucleophiles. |

Reductions of the Nitro Group and Vinyl Moiety

The nitro group of this compound can be readily reduced to various other nitrogen-containing functional groups, offering a gateway to a diverse array of derivatives. The specific product obtained depends on the reducing agent and reaction conditions employed. wikipedia.org

Common reduction products include amines, hydroxylamines, and oximes. wikipedia.org For instance, catalytic hydrogenation using reagents like platinum(IV) oxide or Raney nickel can reduce aliphatic nitro compounds to amines. wikipedia.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed for the conversion of nitroarenes to anilines. organic-chemistry.org A combination of sodium borohydride (B1222165) and nickel(II) chloride has been shown to effectively reduce nitroarenes to their corresponding amines. asianpubs.org

The vinyl moiety can also be reduced. For example, the reduction of a nitrovinyl pyrrole derivative with sodium borohydride (NaBH4) has been reported to yield the corresponding 2-(2-nitroethyl)pyrrole. researchgate.net

| Reduction Type | Reagents | Product(s) |

| Nitro Group to Amine | Catalytic Hydrogenation (e.g., PtO₂, Raney Nickel), NaBH₄/NiCl₂·6H₂O, Tetrahydroxydiboron | Primary Amines |

| Nitro Group to Hydroxylamine (B1172632) | Diborane, Zinc dust/Ammonium (B1175870) chloride | Hydroxylamines |

| Nitro Group to Oxime | Tin(II) chloride, Chromium(II) chloride | Oximes |

| Vinyl Moiety Reduction | Sodium Borohydride (NaBH₄) | Saturated Alkane |

Nucleophilic Additions to the Activated Alkene

The electron-deficient nature of the double bond in this compound facilitates nucleophilic addition reactions. wikipedia.orglibretexts.org For a nucleophilic addition to occur on an alkene, the double bond must be activated by strongly electron-withdrawing groups, such as a nitro group. libretexts.org The reaction proceeds via the initial attack of a nucleophile on the carbon of the double bond, forming a carbanion intermediate which is then protonated. libretexts.org

This reactivity is a form of conjugate addition, where the nucleophile adds to the β-position of the α,β-unsaturated system. wikipedia.org This process is fundamental in organic synthesis for creating new chemical bonds.

Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the nitroethenyl substituent, however, can influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitutions (General Considerations)

Pyrrole is significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.comonlineorganicchemistrytutor.comvaia.com This heightened reactivity is due to the ability of the nitrogen atom's lone pair to participate in the π-system, thereby increasing the electron density of the ring. uomustansiriyah.edu.iq

Electrophilic attack on the pyrrole ring typically occurs at the C-2 position (α-position) rather than the C-3 position (β-position). onlineorganicchemistrytutor.comvaia.comyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. Attack at the C-2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C-3 position results in only two resonance structures. onlineorganicchemistrytutor.comvaia.com

Common electrophilic substitution reactions for aromatic compounds include nitration and sulfonation. masterorganicchemistry.com However, the specific conditions for these reactions on a substituted pyrrole like this compound would need to be carefully considered to account for the directing effects of the existing substituent.

N-Substitution Effects on Reactivity

The presence of a substituent on the nitrogen atom of the pyrrole ring can significantly impact its reactivity. N-substitution can be achieved through various methods, including reaction with alkyl halides or Michael addition to electrophilic olefins. organic-chemistry.org

Functionalization at Different Positions of the Pyrrole Ring

The pyrrole ring of this compound is susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the nitroethenyl group and the reaction conditions. While the pyrrole nitrogen can be functionalized, reactions on the carbon framework are also prominent. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.

Furthermore, the pyrrole ring can be halogenated. For example, bromination of pyrrole derivatives can lead to the formation of mono- and di-brominated products. sci-hub.se The specific position of halogenation depends on the reaction conditions and the existing substituents on the pyrrole ring.

Cycloaddition Reactions

This compound and its derivatives are valuable substrates in various cycloaddition reactions, serving as a four-atom component in the construction of new ring systems. These reactions are crucial for the synthesis of complex heterocyclic compounds.

While 2-(2-nitroethenyl)-1H-pyrrole has been more extensively studied in Diels-Alder reactions, the analogous reactivity of the 3-substituted isomer provides a pathway to fused indole (B1671886) systems. For instance, the reaction of 2-(E-2-nitroethenyl)-1H-pyrrole with 1,4-benzoquinone (B44022) yields a benzo[e]indole-6,9(3H)-dione. researcher.life Protecting the pyrrole nitrogen with a phenylsulfonyl group can also facilitate this type of cycloaddition. researcher.life The regioselectivity of these reactions with unsymmetrical quinones is an important aspect, often leading to the formation of a single major regioisomer. researchgate.netrsc.org The unstable nature of some vinylindoles necessitates their in situ generation for these cycloadditions. researchgate.net

| Diene | Dienophile | Product | Yield (%) | Reference |

| 2-(E-2-Nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Benzo[e]indole-6,9(3H)-dione | 10 | researcher.life |

| N-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | N-Methylbenzo[e]indole-6,9(3H)-dione | 26 | researcher.life |

| N-Phenylsulfonyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | N-Phenylsulfonylbenzo[e]indole-6,9(3H)-dione | 9 | researcher.life |

| N-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Naphthoquinone | 3-Methylnaphtho[2,3-e]indole-6,9(3H)-dione | 6 | researcher.life |

This compound and its analogs act as dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions offer a powerful method for constructing five-membered heterocyclic rings.

With Münchnones (mesoionic 1,3-oxazolium-5-olates), nitrovinylpyrroles undergo cycloaddition to form substituted pyrroles. researchgate.net The regiochemical outcome of these reactions is influenced by both steric and electronic factors, with steric hindrance often playing a dominant role in determining the major regioisomer. nih.govnih.gov This method has been successfully applied to synthesize a variety of heteroaryl-substituted pyrroles. researchgate.net

Nitrones also react with nitroethenylpyrroles in 1,3-dipolar cycloadditions to yield isoxazolidine (B1194047) derivatives. rsc.orgrsc.org These reactions can be catalyzed by various catalysts to achieve high diastereo- and enantioselectivity. rsc.org

Furthermore, azomethine ylides can react with derivatives of this compound. For example, ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates react with N-methylazomethine ylide to form substituted pyrrolidinyl-pyrrole systems. osi.lv

The reactive nature of the nitroethenyl group in conjunction with the pyrrole ring allows for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. osi.lv

One common strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular condensation or cyclization with a suitably positioned electrophilic center. For instance, the reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates, formed from the corresponding nitroethenylpyrrole, leads to the synthesis of hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1H)-one. osi.lv

Another approach involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives, which can be prepared from functionalized pyrroles. beilstein-journals.org Additionally, nitroketene aminals containing a tethered phenyl ring can undergo intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid. ias.ac.in

Rearrangement Reactions

Rearrangement reactions provide a pathway to structurally diverse isomers of this compound derivatives. solubilityofthings.commvpsvktcollege.ac.in These reactions often involve the migration of an atom or group within the molecule, leading to a more stable arrangement. masterorganicchemistry.commsu.edu

A notable example is the desulfonylative Smiles rearrangement. N-heterocyclic carbene (NHC) catalysis can facilitate the rearrangement of pyrrole carboxaldehydes bearing a sulfonamide group. nih.gov This reaction proceeds under mild, transition-metal-free conditions and allows for the synthesis of 2-aroyl pyrroles. nih.gov The proposed mechanism involves the formation of a Breslow intermediate, which undergoes a Smiles rearrangement through a Meisenheimer intermediate, followed by the loss of sulfur dioxide. nih.gov

Formation of Derived Compounds

The versatile reactivity of this compound allows for its conversion into a wide array of derived compounds.

Reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The resulting aminoethenylpyrroles are valuable intermediates for the synthesis of more complex heterocyclic systems.

The nitrovinyl moiety can also participate in Michael additions, where nucleophiles add to the β-carbon of the nitroalkene. This reaction is a key step in the synthesis of various substituted pyrroles.

Furthermore, the pyrrole core itself can be modified. For example, cycloaddition reactions of pyrrole derivatives with various reagents lead to the formation of fused heterocyclic compounds with potential biological activity. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Mercaptoacetic acid | 2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.gov |

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | nih.gov |

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Mercaptoethylamine | 2-[(2-Aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | nih.gov |

| Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates | N-Methylazomethine ylide | Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates | osi.lv |

Construction of Fused Heterocyclic Systems (e.g., Indoles, Quinoxalinones)

The conjugated nitroalkene moiety in this compound is a key functional group for cycloaddition and condensation reactions, enabling the construction of fused ring systems.

Indole Synthesis: The synthesis of fused indole frameworks can be achieved through cycloaddition reactions where the ethenyl portion of the molecule acts as a dienophile or the pyrrole ring acts as a diene. While the reactivity of this compound itself is not extensively documented in this specific context, the analogous reactivity of the positional isomer, 2-(2-nitroethenyl)-1H-pyrrole, provides a well-established precedent. In these reactions, the nitroethenyl-substituted pyrrole undergoes a Diels-Alder reaction with suitable dienophiles, followed by elimination of nitrous acid and subsequent aromatization to yield the indole system.

For instance, the Diels-Alder reaction of N-substituted 2-(2-nitroethenyl)-1H-pyrroles with quinones has been shown to produce benzo[e]indole derivatives. researchgate.netresearcher.life This transformation highlights the potential of the nitroethenyl pyrrole scaffold in building complex polycyclic aromatic systems. The reaction of the N-methylated pyrrole derivative with 1,4-naphthoquinone, for example, yields the corresponding 3-methylnaphtho[2,3-e]-indole-6,9(3H)-dione. researchgate.netresearcher.life Protecting the pyrrole nitrogen with a phenylsulfonyl group has also been utilized in these cycloadditions. researcher.life

| Reactant (Nitroethenyl Pyrrole) | Dienophile | Product | Yield (%) |

| 2-(E-2-Nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Benzo[e]indole-6,9(3H)-dione | 10 |

| 1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | 3-Methylbenzo[e]indole-6,9(3H)-dione | 26 |

| 1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Naphthoquinone | 3-Methylnaphtho[2,3-e]indole-6,9(3H)-dione | 6 |

| 1-(Phenylsulfonyl)-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | 3-(Phenylsulfonyl)benzo[e]indole-6,9(3H)-dione | 9 |

Table 1: Examples of Fused Indole Synthesis via Diels-Alder Reactions of 2-(2-Nitroethenyl)-1H-pyrrole Derivatives. researchgate.netresearcher.life

Quinoxalinone Synthesis: The direct synthesis of quinoxalinone-fused systems from this compound is less direct. However, the nitroethenyl group can be chemically transformed into a precursor suitable for quinoxalinone formation. A common route to quinoxalinones involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. acgpubs.org The nitroethenyl group of the pyrrole can be envisioned as a synthon for an α-keto acid or a related 1,2-dicarbonyl equivalent through oxidative or reductive transformations.

For example, pyrrole-2,3-diones are known to react with 1,2-phenylenediamines to afford quinoxalin-2-ones. acgpubs.org The reaction proceeds through nucleophilic attack of the diamine onto the dione, followed by cyclization and ring-opening of the pyrrole moiety to yield the final quinoxalinone product. acgpubs.org Therefore, a synthetic strategy could involve the conversion of the this compound into a pyrrole-2,3-dione derivative, which could then be used to construct the fused quinoxalinone ring. Intramolecular copper-catalyzed N-arylation reactions of pyrrole carboxamides are also a reported method for synthesizing pyrrole-fused quinoxalinones. rsc.org

Synthesis of Polypyrroles and Oligomers

This compound can serve as a monomer for the synthesis of functionalized polypyrroles and oligomers. Polypyrrole (PPy) is a well-known conducting polymer typically synthesized via oxidative polymerization of the pyrrole monomer. researchgate.netdovepress.com The properties of the resulting polymer can be tuned by introducing substituents onto the pyrrole ring.

The polymerization can be carried out using chemical or electrochemical methods. mdpi.com

Chemical Oxidative Polymerization: This method involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium persulfate, to initiate the polymerization of the monomer in a suitable solvent. mdpi.commdpi.com The reaction rate and resulting polymer properties are dependent on factors like the oxidant, solvent, and temperature. mdpi.com

Electrochemical Polymerization: In this technique, the monomer is oxidized at the surface of an electrode by applying an electrical potential, leading to the formation of a polymer film directly on the electrode. mdpi.com This method allows for precise control over the thickness and morphology of the resulting polymer film. mdpi.com

The presence of the electron-withdrawing nitroethenyl group at the 3-position is expected to significantly influence both the polymerization process and the final properties of the polymer. It would likely increase the oxidation potential of the monomer compared to unsubstituted pyrrole, requiring stronger oxidizing conditions for polymerization. The substituent would also affect the electronic properties, conductivity, and solubility of the resulting polypyrrole chain. Research on similar 3-substituted vinyl pyrroles, such as poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole, demonstrates that functional groups at the beta position can introduce new redox properties and influence the conformation of the polymer backbone. rsc.org

| Polymerization Method | Oxidant/Conditions | Monomer | Resulting Polymer |

| Chemical Oxidation | Iron(III) chloride (FeCl₃) in water | Pyrrole | Polypyrrole (amorphous black precipitate) |

| Chemical Oxidation | Ammonium persulfate ((NH₄)₂S₂O₈) | Pyrrole derivatives | Substituted Polypyrrole |

| Chemical Oxidation | Potassium hexacyanoferrate(III) ([Fe(CN)₆]³⁻) | Pyrrole | Polypyrrole |

| Electrochemical Polymerization | Applied potential in an electrolyte solution | Pyrrole derivatives | Polypyrrole film on electrode |

Table 2: General Conditions for the Oxidative Polymerization of Pyrrole Monomers. dovepress.commdpi.commdpi.com

Derivatization via Nitrogen Atom Alkylation/Acylation

The nitrogen atom of the pyrrole ring in this compound can be readily functionalized through alkylation or acylation reactions. The N-H proton of pyrrole is moderately acidic, with a pKa of about 17.5, allowing it to be deprotonated by a sufficiently strong base, such as sodium hydride (NaH) or butyllithium. wikipedia.org The resulting pyrrolide anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation: The reaction of the pyrrolide anion with alkyl halides (e.g., iodomethane) or other alkylating agents leads to the formation of N-alkylpyrrole derivatives. wikipedia.org The choice of counter-ion and solvent can influence the regioselectivity of the reaction (N- vs. C-alkylation), with more ionic metal-nitrogen bonds (e.g., with Na⁺, K⁺) and solvating solvents generally favoring N-alkylation. wikipedia.org Michael addition of pyrrole to electrophilic olefins in ionic liquids is another effective method for regioselective N-alkylation. organic-chemistry.org

N-Acylation: Similarly, N-acylpyrroles can be synthesized by reacting the pyrrolide anion with acylating agents like acid chlorides or anhydrides. wikipedia.orgorganic-chemistry.org This reaction is a common strategy to introduce a carbonyl group onto the pyrrole nitrogen. These N-acylpyrroles can themselves be valuable intermediates; for example, they can undergo an anionic Fries rearrangement to produce 2-aroylpyrroles. nsf.gov

The electron-withdrawing 3-(2-nitroethenyl) substituent is expected to increase the acidity of the N-H proton, which could facilitate its deprotonation. This enhanced acidity might allow for the use of milder bases or reaction conditions for the N-functionalization compared to unsubstituted pyrrole.

| Reaction Type | Reagent(s) | Base/Catalyst | Product Type |

| N-Alkylation | Alkyl Halides (e.g., RX) | Strong bases (e.g., NaH, BuLi) | N-Alkylpyrroles |

| N-Alkylation | Electrophilic Olefins | Ionic Liquids | N-Alkylpyrroles |

| N-Acylation | Acyl Chlorides (RCOCl) | Strong bases (e.g., NaH) | N-Acylpyrroles |

| N-Acylation | Acid Anhydrides ((RCO)₂O) | Strong bases / Electrochemical | N-Acylpyrroles |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Ionic Liquids | N-Sulfonylpyrroles |

Table 3: General Reagents and Conditions for N-Alkylation and N-Acylation of Pyrroles. wikipedia.orgorganic-chemistry.org

Conclusion

3-(2-Nitroethenyl)-1H-pyrrole stands as a promising and versatile building block in the realm of organic synthesis. The convergence of the stable, yet functionalizable, pyrrole (B145914) core with the highly reactive nitroalkene moiety provides a powerful platform for the construction of a diverse array of complex molecules. Its ability to undergo cycloaddition, conjugate addition, and reduction reactions opens up numerous avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity and synthetic utility of this compound is warranted to fully unlock its potential in the development of new and valuable chemical entities.

Mechanistic Investigations of 3 2 Nitroethenyl 1h Pyrrole Reactions

Elucidation of Reaction Pathways

The reactions of 3-(2-nitroethenyl)-1H-pyrrole, particularly cycloaddition reactions, are expected to proceed through well-defined pathways that can be elucidated using a combination of experimental and theoretical methods. The electron-withdrawing nature of the nitro group renders the ethenyl double bond electron-poor, making it a potent dienophile or dipolarophile in cycloaddition reactions.

One of the primary reaction pathways anticipated for this compound is the [4+2] cycloaddition , or Diels-Alder reaction, where the pyrrole (B145914) ring can act as the diene. However, the aromaticity of the pyrrole ring presents a significant energy barrier to its participation as a diene. More commonly, the nitroethenyl moiety acts as the dienophile, reacting with a suitable diene.

Another significant pathway is the [3+2] cycloaddition , where this compound acts as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides. nih.govnih.gov These reactions are valuable for the synthesis of five-membered heterocyclic rings.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. By calculating the potential energy surface, chemists can identify the most energetically favorable route from reactants to products. For instance, theoretical studies on the [3+2] cycloaddition of nitrones with nitroethenes have shown that the reaction proceeds via a concerted, asynchronous mechanism. nih.gov This means that the two new sigma bonds are formed in a single step, but not at the exact same time.

Molecular Electron Density Theory (MEDT) provides further insights, suggesting that the electronic flux between the reactants dictates the reaction's feasibility and pathway. researchgate.net In reactions involving nitroalkenes, which are strong electrophiles, a significant charge transfer from the nucleophilic partner (the diene or dipole) is expected. nih.gov

| Reaction Type | Role of this compound | Potential Reactant Partner | Expected Product |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Dienes (e.g., Cyclopentadiene, Isoprene) | Substituted Cyclohexene derivatives |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipoles (e.g., Nitrones, Azides, Nitrile Oxides) | Five-membered Heterocycles (e.g., Isoxazolidines) |

| Michael Addition | Michael Acceptor | Nucleophiles (e.g., Enolates, Amines) | Adducts from nucleophilic addition to the β-carbon |

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. Analysis of the transition state is crucial for understanding the selectivity and mechanism of a reaction. For reactions involving this compound, computational chemistry is the primary tool for investigating transition state geometries and energies.

In the context of cycloaddition reactions, the geometry of the transition state provides insights into the degree of bond formation and the synchronicity of the reaction. For a concerted [4+2] cycloaddition, a "boat-like" or "chair-like" transition state is expected. In [3+2] cycloadditions with nitroalkenes, DFT calculations have revealed asynchronous transition states where the formation of one new bond is more advanced than the other. researchgate.net

The energy of the transition state, or the activation energy, can be calculated to predict the kinetic feasibility of a reaction. Lower activation energies correspond to faster reactions. For example, in the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, the endo transition state was found to be energetically lower than the exo transition state, consistent with the experimentally observed product distribution. beilstein-journals.orgnih.gov

Key Parameters in Transition State Analysis:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state.

Geometry: The arrangement of atoms at the highest point of the energy profile, including the lengths of forming and breaking bonds.

Imaginary Frequency: A single negative frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

A hypothetical transition state for the Diels-Alder reaction of this compound with a diene would involve the concerted formation of two new carbon-carbon bonds, with the geometry of the approach (endo or exo) influencing the stereochemical outcome.

Identification and Role of Reaction Intermediates

While many cycloaddition reactions are concerted, some may proceed through stepwise mechanisms involving discrete intermediates. The identification and characterization of these intermediates are vital for a complete mechanistic picture.

In the case of polar cycloaddition reactions involving highly electrophilic nitroalkenes, the possibility of a stepwise mechanism with a zwitterionic intermediate is often considered. nih.gov This would involve the initial formation of a single bond between the most nucleophilic center of the diene/dipole and the most electrophilic carbon of the nitroethenyl group (the β-carbon). However, computational studies on many [3+2] cycloadditions of nitroalkenes have often failed to locate a stable zwitterionic intermediate, suggesting a concerted but highly asynchronous pathway is more likely. researchgate.netresearchgate.net

In other reaction types, such as Michael additions, a carbanionic intermediate is formed after the nucleophilic attack on the β-carbon of the nitroethenyl group. This intermediate is stabilized by the electron-withdrawing nitro group and the pyrrole ring. Subsequent protonation or further reaction of this intermediate leads to the final product.

Experimental techniques such as low-temperature NMR spectroscopy can sometimes be used to detect and characterize transient intermediates. However, for very short-lived species, computational methods are often the only way to gain insight into their structure and role in the reaction mechanism.

Kinetic and Thermodynamic Considerations

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product.

Kinetic studies on reactions of analogous nitroalkenes, such as β-fluoro-β-nitrostyrenes, have been performed to determine reaction rates and activation parameters (enthalpy and entropy of activation). beilstein-journals.orgnih.gov These studies often involve monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or UV-Vis spectroscopy. ajrt.dz The data obtained can be used to construct Eyring plots to calculate the activation parameters, which provide further mechanistic insights. For instance, a large negative entropy of activation is characteristic of a highly ordered transition state, such as in a concerted cycloaddition reaction.

Computational chemistry allows for the calculation of the enthalpies and free energies of all species along the reaction pathway, providing a complete thermodynamic profile of the reaction. This can be used to predict whether a reaction is likely to be under kinetic or thermodynamic control at a given temperature.

| Parameter | Significance in Mechanistic Investigations |

| Rate Constant (k) | A measure of the reaction speed under specific conditions. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur; related to the kinetic barrier. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction; indicates if it is endothermic or exothermic. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder of the system during a reaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction and the position of equilibrium. |

Regioselectivity and Stereoselectivity Studies

When unsymmetrical reactants are used, the formation of more than one constitutional isomer (regioisomer) or stereoisomer is possible. The preferential formation of one isomer over others is known as regioselectivity and stereoselectivity, respectively.

Regioselectivity in cycloaddition reactions of this compound is governed by electronic and steric factors. In Diels-Alder reactions, the regioselectivity can often be predicted by considering the frontier molecular orbitals (FMO) of the diene and dienophile. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is dominant. The regiochemistry is determined by the alignment of the orbitals that leads to the strongest interaction, which is typically between the atoms with the largest orbital coefficients. For polar reactions, considering the partial charges on the reacting atoms can also provide a good prediction of the regiochemical outcome. mdpi.com

In [3+2] cycloadditions of nitroalkenes, the regioselectivity is often high, leading to the formation of a single regioisomer. nih.govrsc.org Theoretical studies have shown that the regioselectivity is controlled by the interaction between the most nucleophilic center of the 1,3-dipole and the most electrophilic center of the nitroalkene. nih.govnih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer. In Diels-Alder reactions, the "endo rule" often predicts the major product. This rule states that the dienophile's substituents with pi-systems will preferentially orient themselves "endo" (towards the developing double bond of the diene) in the transition state, due to favorable secondary orbital interactions. However, the endo product is often the kinetically favored product, and at higher temperatures, the more thermodynamically stable exo product may predominate. masterorganicchemistry.com

For [3+2] cycloadditions, the stereoselectivity is also determined by the geometry of the transition state. The approach of the 1,3-dipole to the dipolarophile can lead to different diastereomers. Computational modeling of the transition states for the different possible stereochemical pathways allows for the prediction of the most likely outcome. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry

The electronic structure and molecular geometry of 3-(2-Nitroethenyl)-1H-pyrrole are fundamental to understanding its chemical properties and reactivity. Theoretical studies, often employing methods like Møller-Plesset perturbation theory (MP2) and DFT, can predict the equilibrium geometry of the molecule with high accuracy. scispace.com For related compounds like 2-phenylpyrrole, calculations have shown that the planarity of the pyrrole (B145914) ring is a key feature, although substituents can introduce some distortion. scispace.com In this compound, the nitroethenyl group attached to the C3 position of the pyrrole ring is expected to influence the electronic distribution and geometry.

The presence of the electron-withdrawing nitro group significantly affects the electronic properties of the molecule. This group pulls electron density from the pyrrole ring and the ethenyl bridge, creating a molecule with distinct electrophilic and nucleophilic regions. The pyrrole ring itself is an electron-rich aromatic system. researchgate.net Theoretical calculations on pyrrole and its derivatives have extensively characterized the electronic states and transitions. researchgate.net For this compound, the interaction between the π-systems of the pyrrole ring and the nitroethenyl group is of particular interest, as it dictates the molecule's reactivity in various chemical transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and properties of molecules like this compound. DFT calculations, often using functionals like B3LYP, provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netnih.gov

In the context of this compound, DFT calculations are instrumental in understanding its reactivity, particularly in cycloaddition reactions. researchgate.netresearchgate.net For instance, in the study of [3+2] cycloaddition reactions between nitrones and nitroethenes, DFT has been used to explore the reaction paths and determine the activation energies, which helps in predicting the feasibility and outcome of the reaction. researchgate.netnih.gov The global reactivity indices, such as chemical potential, hardness, and electrophilicity, can be calculated using DFT to quantify the reactivity of the molecule. rsc.org These calculations have shown that nitroalkenes generally act as strong electrophiles. rsc.org

| Parameter | Description | Relevance to this compound |

| Functional | The approximation used to describe the exchange-correlation energy. Common examples include B3LYP and M06-2X. | The choice of functional affects the accuracy of the calculated properties. B3LYP is widely used for organic molecules. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Examples include 6-31G(d) and cc-pVTZ. | A larger basis set generally leads to more accurate results but at a higher computational cost. |

| Calculated Properties | Geometries, energies, vibrational frequencies, electronic properties (HOMO, LUMO), and reactivity indices. | These properties provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic signatures. |

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods beyond DFT, including ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods, while often more computationally demanding than DFT, can provide higher accuracy for certain properties.

For pyrrole derivatives, quantum chemical calculations have been employed to study their electronic excitation spectra and to provide a detailed assignment of experimental spectroscopic data. researchgate.net In the case of this compound, these calculations can be used to predict its UV-Vis spectrum, ionization potential, and electron affinity. Furthermore, quantum chemical methods are crucial for modeling reaction mechanisms where electron correlation effects are significant. For example, in studying the mechanism of reactions involving hydroxylamine (B1172632) with N-allenyl-1H-pyrrole-2-yl-carbaldehydes, high-level quantum chemical methods were necessary to accurately model the reaction barriers.

Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways.

A significant area of study for molecules like this compound is their participation in cycloaddition reactions. nih.govnih.gov For example, the [3+2] cycloaddition of nitrones to nitroalkenes has been extensively studied using computational methods. nih.govnih.govresearchgate.net These studies have revealed that such reactions can proceed through either a concerted or a stepwise mechanism. researchgate.net The nature of the transition state, whether it is synchronous or asynchronous, can also be determined. researchgate.net For the reaction between a parent thionitrone and nitroethene, DFT calculations suggested a one-step mechanism. researchgate.net Similar mechanistic insights can be applied to reactions involving this compound. The Molecular Electron Density Theory (MEDT) has been a valuable framework for analyzing these reaction mechanisms. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

One of the most significant contributions of computational chemistry is its ability to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, these predictions are crucial for its synthetic applications.

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals (HOMO and LUMO). In reactions with nucleophiles, the LUMO of the nitroalkene moiety is the key orbital, and its energy and shape determine the site of attack. Conversely, in reactions where this compound acts as a nucleophile (through its pyrrole ring), the HOMO is the important orbital.

Regioselectivity, the preference for one direction of bond formation over another, is a common challenge in the synthesis of substituted pyrroles. In cycloaddition reactions involving unsymmetrical reagents like this compound, multiple regioisomeric products are possible. Computational studies can predict the favored regioisomer by comparing the activation energies of the different reaction pathways. For example, in the [3+2] cycloaddition of nitrones to nitroalkenes, the formation of 4-nitro substituted cycloadducts is often favored, a preference that can be explained by analyzing the electronic interactions in the transition state. researchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted computationally. By calculating the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo in Diels-Alder reactions), the most likely product can be identified. researchgate.net

| Aspect | Computational Approach | Application to this compound |

| Reactivity | Frontier Molecular Orbital (FMO) analysis, calculation of global reactivity indices. | Predicts whether the molecule will act as an electrophile or nucleophile and its overall reactivity. |

| Regioselectivity | Comparison of activation energies for different regioisomeric pathways. | Determines the preferred orientation of addition in reactions like cycloadditions. |

| Stereoselectivity | Comparison of activation energies for different stereoisomeric transition states (e.g., endo/exo). | Predicts the dominant stereoisomer formed in a reaction. |

Correlation of Theoretical Data with Experimental Observations

The ultimate validation of computational models comes from their ability to accurately reproduce and predict experimental observations. For this compound and related compounds, there are several instances where theoretical data has been successfully correlated with experimental results.

In the synthesis of fluorinated pyrrole derivatives from β-fluoro-β-nitrostyrenes, kinetic studies were performed to understand the substituent effects on the reaction rate. mdpi.com These experimental findings were rationalized using computational data, which provided insights into the electronic and steric factors governing the reaction. mdpi.com Similarly, in the study of the reactivity of ethyl nitrosoacrylate with pyrrole, DFT calculations correctly predicted the experimentally observed regioselectivity. frontiersin.org The calculated energy barriers were in good agreement with the reaction outcomes, demonstrating the predictive power of the theoretical models. frontiersin.org

Furthermore, spectroscopic properties calculated computationally, such as NMR chemical shifts and UV-Vis absorption wavelengths, can be compared directly with experimental spectra to confirm the structure of synthesized compounds. nih.gov For pyrrolo[3,4-c]pyridine derivatives, quantum-chemical calculations have shown good agreement with experimental photophysical data, aiding in the interpretation of the electronic transitions observed in the spectra. mdpi.com These correlations between theory and experiment provide a deeper and more reliable understanding of the chemical behavior of this compound.

Role As a Synthetic Building Block and Precursor

Building Block for Complex Nitrogen-Containing Heterocyclic Scaffolds

The electron-deficient nature of the double bond in 3-(2-nitroethenyl)-1H-pyrrole makes it an excellent Michael acceptor and a reactive component in cycloaddition and multicomponent reactions. These reactions provide efficient pathways to a diverse range of complex nitrogen-containing heterocyclic scaffolds. nih.govorientjchem.orgbohrium.com

One of the key synthetic strategies involves [3+2] cycloaddition reactions, where the nitroethenyl moiety acts as a dipolarophile. For instance, in reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides, isoxazolidine (B1194047) or other five-membered heterocyclic rings fused to the pyrrole (B145914) core can be generated. uchicago.educhim.itwikipedia.org These reactions often proceed with high regioselectivity, dictated by the electronic properties of the reacting species. wikipedia.org

Multicomponent reactions (MCRs) offer another powerful approach to rapidly build molecular complexity from simple starting materials. orientjchem.orgbohrium.com While specific MCRs involving this compound are not extensively documented, the reactivity of the nitroalkene functional group is well-established in such transformations. For example, the reaction of a nitroalkene with an amine, a 1,3-dicarbonyl compound, and a catalyst can lead to the formation of highly substituted pyrrole derivatives in a single step. orientjchem.org This suggests the potential of this compound to participate in similar one-pot syntheses to generate complex pyrrole-containing heterocycles.

The nitroethenyl group can also be a precursor to other functional groups, further expanding its synthetic utility. For instance, reduction of the nitro group can yield an aminoethyl side chain, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems.

Table 1: Examples of Reactions Utilizing the Nitroalkene Moiety for Heterocycle Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitroalkene, Azomethine Ylide | Pyrrolidine derivative | chim.it |

| [3+2] Cycloaddition | Nitroalkene, Nitrile Oxide | Isoxazoline derivative | mdpi.com |

Precursor in the Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

The construction of polycyclic aromatic nitrogen heterocycles (PANHs) is of significant interest due to their presence in various natural products and functional materials. While direct annulation reactions involving this compound for the synthesis of PANHs are not extensively reported, its structural features suggest its potential as a precursor for such systems.

One plausible strategy involves the initial elaboration of the nitroethenyl side chain to introduce functionalities suitable for cyclization onto the pyrrole ring or an adjacent aromatic ring. For example, as mentioned earlier, reduction of the nitro group to an amine, followed by acylation and subsequent intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reactions), could lead to the formation of fused pyridine (B92270) or piperidine (B6355638) rings, thereby constructing a pyrroloquinoline or related polycyclic system.

Furthermore, the pyrrole ring itself can participate in annulation reactions. nih.gov Under specific conditions, the pyrrole nucleus can act as a nucleophile, and with a suitably functionalized side chain derived from the nitroethenyl group, intramolecular cyclization could lead to the formation of fused ring systems. The development of new synthetic methodologies, such as transition-metal-catalyzed cascade reactions, may further unlock the potential of this compound as a precursor for complex PANHs. nih.gov

Application in Macrocyclic Chemistry (e.g., Porphyrin Analogs)

Porphyrins and their analogs are a vital class of macrocyclic compounds with widespread applications in areas ranging from catalysis to medicine. nih.govnih.gov The synthesis of these macrocycles typically involves the condensation of pyrrolic precursors with aldehydes. nih.gov The incorporation of substituted pyrroles allows for the fine-tuning of the electronic and steric properties of the resulting porphyrin.

The use of this compound in the synthesis of porphyrin analogs presents an intriguing possibility for creating novel macrocycles with unique properties. The electron-withdrawing nitroethenyl group would significantly modify the electron density of the pyrrole ring, which could influence the course of the condensation reaction and the properties of the final porphyrin. Porphyrins bearing nitro groups at the β-pyrrolic position have been synthesized and studied for their electrochemical properties. rsc.org

While the direct condensation of this compound with aldehydes to form a porphyrin macrocycle might be challenging due to the deactivating effect of the nitro group, it could potentially be incorporated into the porphyrin skeleton through a MacDonald-type [2+2] condensation. nih.gov This would involve the synthesis of a dipyrromethane containing the nitroethenyl-substituted pyrrole unit, followed by condensation with a diformyldipyrromethane.

The resulting porphyrin analog, bearing one or more nitroethenyl substituents, would be expected to have significantly altered electronic absorption spectra and redox potentials compared to unsubstituted porphyrins. rsc.org These modifications could be advantageous for applications in areas such as nonlinear optics or as catalysts for specific redox reactions.

Utility in the Construction of Functional Organic Materials

Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in various electronic devices. dtic.miltdl.org The properties of these materials can be tuned by introducing substituents onto the pyrrole monomer. The incorporation of this compound as a monomer unit in polymerization reactions could lead to the formation of novel functional organic materials with tailored electronic properties.

The strong electron-withdrawing nature of the nitro group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. tdl.org This could be beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where control over the energy levels is crucial for efficient charge transport and device performance.

Electropolymerization is a common method for the synthesis of polypyrrole films. dtic.mil It is conceivable that this compound could be electropolymerized, either on its own or as a copolymer with other pyrrole derivatives, to form thin films on electrode surfaces. The resulting polymers would possess a high density of nitro functional groups, which could be further modified to introduce other functionalities or to act as recognition sites in chemical sensors.

The synthesis of electroactive materials from pyrrole derivatives is an active area of research, and the unique electronic properties of this compound make it a promising candidate for the development of new functional organic materials. dtic.miltdl.org

Table 2: Potential Functional Organic Materials Derived from this compound

| Material Type | Potential Synthesis Method | Potential Properties | Potential Applications |

|---|---|---|---|

| Conducting Polymer | Electropolymerization, Chemical Oxidation | Modified electronic properties, Lower HOMO/LUMO levels | Organic electronics, Sensors |

| Electron-deficient Polymer | Copolymerization with electron-rich monomers | Tunable bandgap, n-type or ambipolar charge transport | Organic photovoltaics, OFETs |

Future Research Perspectives and Emerging Directions in 3 2 Nitroethenyl 1h Pyrrole Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of pyrroles from nitroalkenes, a cornerstone of which is the Barton-Zard reaction, is continually evolving, with a significant push towards developing novel catalytic systems that offer superior efficiency and selectivity. mdpi.com Future research is focused on moving beyond traditional methods to embrace catalysts that are more sustainable, robust, and capable of inducing stereoselectivity.

Key areas of development include:

Heterogeneous Catalysis: The use of solid-supported catalysts is a promising direction for improving the sustainability of pyrrole (B145914) synthesis. For instance, heterogeneous cobalt catalysts have been successfully used in cascade reactions to produce pyrroles from nitroarenes. nih.gov Adapting such systems for the synthesis of 3-(2-nitroethenyl)-1H-pyrrole could offer significant advantages, including simplified product purification, catalyst recyclability, and suitability for continuous flow processes.

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. Organocatalysts, such as cinchona-derived compounds, have been employed in the synthesis of chiral pyrroles from nitroolefins, achieving high enantioselectivity. nih.gov Future work will likely involve designing new organocatalysts specifically tailored for the reactions of pyrrole precursors, aiming to control regioselectivity and stereoselectivity in subsequent transformations of the this compound scaffold.

Asymmetric Catalysis: A major frontier is the development of catalytic systems that can facilitate the asymmetric synthesis of chiral derivatives from this compound. This would involve designing chiral catalysts (both metal-based and organocatalytic) that can control the stereochemical outcome of reactions, such as conjugate additions to the nitroalkene moiety, providing access to enantiomerically pure compounds for pharmaceutical applications.

| Catalytic System | Primary Advantages | Future Research Focus for this compound |

|---|---|---|

| Homogeneous Metal Catalysis | High activity and selectivity. | Development of catalysts with lower environmental impact; enhancing catalyst recovery. |

| Heterogeneous Catalysis | Easy separation, reusability, suitability for flow chemistry. nih.gov | Designing robust solid-supported catalysts for continuous production and cascade reactions. |

| Organocatalysis | Metal-free, lower toxicity, readily available. nih.gov | Creation of new catalysts for asymmetric transformations and complex domino reactions. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Engineering enzymes for the selective synthesis and functionalization of pyrrole-nitroalkene scaffolds. |

Exploration of Unconventional Reaction Pathways and Conditions

To enhance sustainability and reaction efficiency, researchers are exploring unconventional energy sources and reaction conditions that deviate from standard laboratory practices. These methods aim to reduce reaction times, minimize solvent use, and access novel chemical reactivity.

Emerging areas include:

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. beilstein-journals.org Its application to the synthesis and derivatization of this compound can drastically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing byproduct formation. beilstein-journals.org

Mechanochemistry: Solvent-free reactions conducted via mechanochemical activation, such as ball-milling, represent a significant advancement in green chemistry. nih.gov This technique has been successfully used for the synthesis of N-substituted pyrroles and could be adapted for reactions involving this compound, eliminating the need for bulk solvents and simplifying workup procedures. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. The synthesis of this compound and its subsequent transformations in flow systems would enable safer handling of reactive intermediates and facilitate seamless scalability from laboratory to industrial production.

| Parameter | Conventional Batch Chemistry | Unconventional Methods (Flow, Microwave, Mechano) |

|---|---|---|

| Energy Input | Slow, conductive heating via oil bath/heating mantle. | Rapid, direct heating (microwave); mechanical force (mechanochemistry); precise thermal control (flow). beilstein-journals.org |

| Solvent Use | Often requires large volumes of organic solvents. | Reduced or eliminated, especially in mechanochemistry and some microwave-assisted reactions. nih.gov |

| Scalability | Can be challenging and may pose safety risks. | More straightforward and safer, particularly with continuous flow systems. |

| Reaction Time | Typically hours to days. | Can be reduced to minutes. beilstein-journals.org |

Design of New Pyrrole-Nitroalkene Based Architectures

The unique structure of this compound makes it an ideal starting material for the construction of novel and complex molecular architectures. Future research will leverage its reactivity to build fused heterocyclic systems, macrocycles, and polymers with tailored properties.

Promising research directions are:

Fused Heterocyclic Systems: The compound is a key precursor for creating polycyclic structures by participating in cycloaddition or tandem reactions. For example, 3-nitro-2H-chromenes, which contain a related β-nitrostyrene fragment, are used to synthesize chromeno[3,4-c]pyrrole scaffolds. mdpi.com Similarly, this compound can be used to design and synthesize novel fused systems, such as pyrrolo[2,3-d]pyrimidines, which are of interest in medicinal chemistry. nih.govmdpi.com

Macrocyclic Compounds: The pyrrole ring is a fundamental component of natural macrocycles like porphyrins. The functional groups on this compound could be exploited to synthesize novel macrocycles. This could involve linking multiple units together or using it as a component in a multicomponent macrocyclization reaction, leading to new ion receptors, sensors, or catalysts.

Functional Polymers: The vinyl group allows this compound to act as a monomer in polymerization reactions. This could lead to the development of new conductive polymers, materials for organic electronics, or functional resins for applications like solid-phase synthesis or catalysis.

Advanced Spectroscopic Characterization Techniques for In-situ Monitoring

Understanding reaction mechanisms is crucial for optimizing synthetic processes. The future of chemical synthesis lies in moving away from traditional offline analysis towards real-time, in-situ monitoring. Advanced spectroscopic techniques can provide dynamic information about reaction intermediates, catalyst behavior, and kinetics.

Techniques poised to make an impact include:

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational modes. frontiersin.org Applying these techniques to the synthesis of this compound would allow for precise determination of reaction endpoints and provide insights into the reaction mechanism.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, in-situ XAS is a powerful tool for probing the electronic structure and coordination environment of the catalyst's active site during the reaction. researchgate.net This can reveal how the catalyst interacts with substrates and intermediates, aiding in the design of more efficient catalysts. researchgate.net

Process Analytical Technology (PAT): Integrating these in-situ techniques into a PAT framework will be essential for controlling and optimizing the synthesis of this compound derivatives, especially in industrial and continuous flow settings.

| Technique | Information Provided | Application in this compound Chemistry |

|---|---|---|

| In-situ IR/Raman | Real-time concentration profiles of reactants/products, detection of key functional groups. frontiersin.org | Monitoring reaction kinetics, identifying transient intermediates, optimizing reaction time. |

| In-situ NMR | Detailed structural information on species in solution. | Elucidating complex reaction mechanisms and identifying unexpected byproducts. |

| In-situ XAS/XPS | Catalyst oxidation state, coordination environment, surface composition. frontiersin.orgresearchgate.net | Understanding catalyst activation, deactivation, and reaction pathways in metal-catalyzed processes. |

Integration of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and accelerating discovery. eurekalert.org These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers.

Key applications in this field will involve:

Reaction Outcome and Yield Prediction: ML models, such as random forests, can be trained on large reaction databases to predict the yield or outcome of a chemical reaction under specific conditions. researchgate.net This can save significant time and resources by prioritizing experiments that are most likely to succeed.

Optimization of Reaction Conditions: AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing or functionalizing this compound, a task that would be prohibitively resource-intensive through traditional experimentation. beilstein-journals.org

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to complex target molecules derived from this compound. illinois.edu These tools can help chemists design more effective synthetic strategies and discover new chemical transformations. gcande.org

Expansion of Synthetic Scope to Diverse Functionalized Derivatives

While this compound is a valuable building block, its full potential will be realized by expanding the library of accessible derivatives. Future research will focus on developing robust methods to introduce a wide range of functional groups onto the pyrrole ring and modify the nitroethenyl side chain.

Areas for exploration include:

Post-Synthetic Modification: Developing selective reactions to functionalize the parent compound is a key goal. This includes electrophilic substitution on the pyrrole ring (e.g., bromination with N-bromosuccinimide) or N-functionalization (e.g., methylation or phenylation), allowing for the late-stage diversification of molecular scaffolds. mdpi.com

Modification of the Nitroalkene Unit: The nitro group is a versatile functional group that can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in various cycloaddition reactions. Exploring these transformations will open up access to a vast array of new compounds with different functionalities and potential applications.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that utilize this compound as a key component will enable the rapid assembly of complex molecules from simple precursors, significantly increasing synthetic efficiency.

By pursuing these emerging research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the discovery of new materials, pharmaceuticals, and agrochemicals.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Nitroethenyl)-1H-pyrrole with high purity?

To synthesize this compound, key parameters include temperature control (e.g., 60–80°C for nitroethenylation), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and reaction time (monitored via TLC). Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is recommended. Analytical validation with -NMR and -NMR ensures structural integrity .

Q. How can researchers characterize the electronic and structural properties of this compound?

Use a combination of spectroscopic techniques:

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- MTT assay : Evaluate cytotoxicity in cell lines (e.g., PC12 cells) pre-treated with derivatives to measure neuroprotective effects .

- ROS and lipid peroxidation assays : Quantify oxidative stress mitigation using fluorometric kits.

- Molecular docking : Screen against target proteins (e.g., enzymes involved in neurodegeneration) to predict binding affinities .

Advanced Research Questions

Q. How do computational methods like DFT improve understanding of this compound’s reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties (HOMO-LUMO gaps, nitro group charge distribution) and predicts regioselectivity in reactions. Basis sets like 6-311G(d,p) refine accuracy for thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

Q. What experimental strategies elucidate the mechanism of nitroethenylation in pyrrole derivatives?

Q. How can advanced NMR techniques resolve ambiguities in pyrrole derivative structures?

- 2D NMR (COSY, NOESY) : Assign coupling between adjacent protons (e.g., pyrrole ring protons at δ 6.1–6.3 ppm).

- -NMR : Identify nitro group chemical shifts (~−200 to −300 ppm) and hydrogen bonding effects .

Q. What protocols ensure stability and prevent degradation of this compound in long-term studies?

Q. How do structural modifications influence the compound’s bioactivity and electronic properties?

Q. What strategies address regioselectivity challenges in pyrrole nitration and ethenylation?

Q. How can photochemical properties of this compound be exploited in materials science?

- UV-vis spectroscopy : Measure absorbance maxima (~350 nm for π→π* transitions).

- DFT calculations : Predict charge-transfer interactions for applications in organic semiconductors .

Methodological Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Reaction Temperature | 60–80°C (nitroethenylation step) | NMR (δ 6.1–6.3 ppm for pyrrole H) |

| Solvent System | DMF/EtOH (7:3 v/v) | FT-IR (1520 cm) |

| Purification Method | Silica gel chromatography | HRMS (m/z 178.05 [M+H]) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。